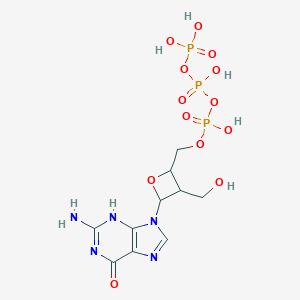
Oxetanocin guanosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetanocin guanosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O13P3 and its molecular weight is 507.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
OXT-GTP has been studied for its inhibitory effects on various viral DNA polymerases, making it a potential candidate for antiviral drug development.
Key Findings:
- Inhibition of Hepatitis B Virus (HBV): OXT-GTP has demonstrated efficacy against HBV, with a median effective concentration of approximately 1.5 µM. It inhibits the HBV endogenous DNA polymerase reaction, although it is incorporated into HBV DNA strands at a lower efficiency compared to natural nucleotides like dGTP .
- Effect on Human Immunodeficiency Virus (HIV): The triphosphate derivatives of oxetanocin, including OXT-GTP, have shown strong inhibition of HIV reverse transcriptase, with Ki values indicating significant potency . This suggests that OXT-GTP could be developed into an effective therapeutic agent against HIV.
Structural Insights and Synthesis
The structural uniqueness of oxetanocin compounds contributes to their biological activity. The four-membered oxetane ring enhances the stability and reactivity of these nucleoside analogs.
- Synthesis: The synthesis of OXT-GTP involves complex biochemical processes, including the enzymatic conversion of oxetanocin derivatives into their triphosphorylated forms. Research has focused on optimizing these synthetic pathways to improve yield and purity .
Case Studies and Experimental Evidence
Several studies have documented the application of OXT-GTP in experimental settings:
Propiedades
Número CAS |
133386-21-7 |
|---|---|
Fórmula molecular |
C10H16N5O13P3 |
Peso molecular |
507.18 g/mol |
Nombre IUPAC |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-7-6(8(17)14-10)12-3-15(7)9-4(1-16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,9,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
Clave InChI |
ZTQGKUZQXQHVIV-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N=C(NC2=O)N |
SMILES isomérico |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
Sinónimos |
oxetanocin guanosine triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















